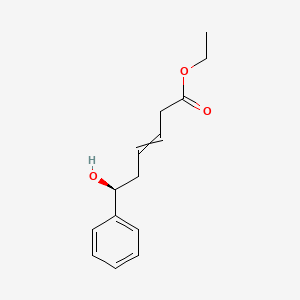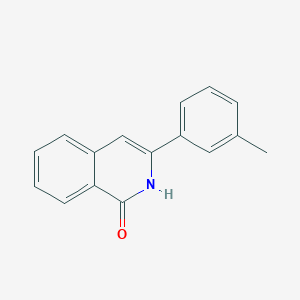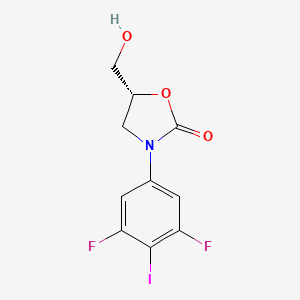![molecular formula C18H28O2 B12532621 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol CAS No. 660410-33-3](/img/structure/B12532621.png)
4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol is an organic compound known for its unique chemical structure and properties. This compound features a phenolic core substituted with two tert-butyl groups and an allyloxy group. The presence of these substituents imparts significant steric hindrance and stability to the molecule, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with an appropriate allylating agent. One common method includes the reaction of 2,6-di-tert-butylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the allyloxy group into the phenolic core, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different ethers or esters.
Reduction: The allyloxy group can be reduced to form the corresponding saturated ether.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Oxidation: Quinones or hydroquinones.
Substitution: Various ethers or esters depending on the nucleophile used.
Reduction: Saturated ethers.
Applications De Recherche Scientifique
4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance
Mécanisme D'action
The mechanism by which 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol exerts its effects is primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The tert-butyl groups provide steric protection, enhancing the compound’s stability and effectiveness as an antioxidant .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylphenol: Lacks the allyloxy group but shares the phenolic core and tert-butyl substituents.
4-Allyloxy-2,6-di-tert-butylphenol: Similar structure but with variations in the position of the allyloxy group.
Uniqueness: 4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol is unique due to the specific positioning of the allyloxy group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust antioxidant properties and resistance to oxidative degradation .
Propriétés
Numéro CAS |
660410-33-3 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-but-3-enoxy-2,6-ditert-butylphenol |
InChI |
InChI=1S/C18H28O2/c1-8-9-10-20-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h8,11-12,19H,1,9-10H2,2-7H3 |
Clé InChI |
HLAPHHSDSMXYGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)




![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)

![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)
